An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine
For distribution to: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-5-(1H-imidazol-1-yl)pyrazine is a heterocyclic chemical compound featuring a pyrazine ring substituted with a bromine atom and an imidazole group. This unique structural combination renders it a highly valuable and versatile building block in medicinal chemistry and materials science. The electron-deficient nature of the pyrazine ring, coupled with the synthetically versatile carbon-bromine bond, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of the molecule's structural characteristics, a robust protocol for its synthesis, detailed analysis of its reactivity, and its potential applications in the development of novel chemical entities. Particular emphasis is placed on its utility in palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for constructing complex molecular architectures.
Introduction: The Strategic Value of the Pyrazine-Imidazole Scaffold
Heterocyclic compounds are cornerstones of pharmaceutical development, with nitrogen-containing rings being particularly prominent in a vast number of clinically approved drugs. The subject of this guide, 2-Bromo-5-(1H-imidazol-1-yl)pyrazine, is a strategic fusion of two such important heterocycles.
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The Pyrazine Core: Pyrazine is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. This arrangement makes the ring electron-deficient, influencing its reactivity and providing specific hydrogen bonding capabilities. Pyrazine derivatives are found in numerous therapeutic agents, including the anti-tuberculosis drug pyrazinamide and the diuretic amiloride, highlighting the ring's acceptance as a privileged scaffold in drug design.
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The Imidazole Moiety: Imidazole is a five-membered aromatic ring that is a fundamental component of the essential amino acid histidine. Its presence in biological systems is widespread. In medicinal chemistry, the imidazole ring is prized for its ability to act as a proton donor or acceptor and to coordinate with metal ions in enzymes, making it a common feature in many active pharmaceutical ingredients.
The combination of these two rings in a single molecule, further functionalized with a bromine atom, creates a powerful synthetic intermediate poised for diversification.
Structural and Physicochemical Properties
The key to understanding the utility of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine lies in its fundamental properties.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 2-Bromo-5-(1H-imidazol-1-yl)pyrazine |
| Molecular Formula | C₇H₅BrN₄ |
| Molecular Weight | 225.05 g/mol |
| CAS Number | Not consistently assigned |
| Appearance | Predicted to be a solid at room temp. |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. |
| XLogP3 (Predicted) | 0.9 |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes with positions N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; Br [label="Br", pos="-2.6,1.5!"]; N1_im [label="N", pos="2.6,0!"]; C2_im [label="C", pos="3.9,0.75!"]; N3_im [label="N", pos="4.5,-0.3!"]; C4_im [label="C", pos="3.5,-1.2!"]; C5_im [label="C", pos="2.6,-0.9!"]; // Draw bonds for pyrazine ring N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Br; // Draw bonds for imidazole ring C5 -- N1_im; N1_im -- C2_im; C2_im -- N3_im; N3_im -- C4_im; C4_im -- C5_im; C5_im -- N1_im; // Add labels for atoms in the rings p_N1 [label="N1", pos="-0.3,1.5!"]; p_C2 [label="C2", pos="-1.6,1.05!"]; p_N3 [label="N4", pos="-1.6,-1.05!"]; // Note: IUPAC numbering is 1,4 for pyrazine p_C4 [label="C5", pos="0.3,-1.5!"]; p_C5 [label="C6", pos="1.6,-1.05!"]; p_C6 [label="C3", pos="1.6,1.05!"]; // Note: IUPAC numbering is 3,5,6 i_N1 [label="N1'", pos="2.3,0.3!"];
}
Caption: Chemical structure of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine.
Synthesis and Manufacturing
The most direct and logical synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the high reactivity of halogenated pyrazines towards nucleophiles.
Causality of Experimental Design
The pyrazine ring is inherently electron-poor, which facilitates the addition-elimination mechanism of SNAr. The reaction is typically performed by treating a di-halogenated pyrazine, such as 2,5-dibromopyrazine, with imidazole. The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating the imidazole N-H, creating a potent nucleophile without competing in the substitution reaction. A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to solubilize the imidazole salt and to stabilize the charged intermediate (Meisenheimer complex) of the SNAr reaction, thereby accelerating the rate. The reaction is often performed at an elevated temperature to overcome the activation energy barrier.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis via SNAr
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add imidazole (1.0 equivalent) and anhydrous DMF.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating the formation of the sodium imidazolide salt.
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Substitution: Add a solution of 2,5-dibromopyrazine (1.0 equivalent) in anhydrous DMF dropwise to the imidazolide solution.
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Reaction: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
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Workup: Cool the mixture to room temperature and carefully quench by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 2-Bromo-5-(1H-imidazol-1-yl)pyrazine.
Spectroscopic Characterization (Predicted)
Accurate characterization is essential for confirming the structure of the synthesized compound. The following spectroscopic data are predicted based on the known properties of the constituent rings.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Observations |
| ¹H NMR | - Pyrazine Protons: Two singlets are expected. The proton at C3 (between the nitrogens) will be downfield (~8.5-8.7 ppm). The proton at C6 (adjacent to the imidazole) will be slightly upfield (~8.3-8.5 ppm).- Imidazole Protons: Three distinct signals. The C2'-H (between the two nitrogens) will be the most downfield singlet (~8.0-8.2 ppm). The C4'-H and C5'-H will appear as two separate signals, likely singlets or narrow doublets, further upfield (~7.2-7.6 ppm). |
| ¹³C NMR | - Pyrazine Carbons: Four signals. The C-Br carbon (C2) will be significantly shielded by the bromine (~140-145 ppm). The C-N(Im) carbon (C5) will be downfield (~148-152 ppm). The remaining two pyrazine carbons will appear in the aromatic region.- Imidazole Carbons: Three signals in the aromatic region (~117-138 ppm). |
| Mass Spec (EI/ESI) | - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the bromine isotopes, [M]⁺ and [M+2]⁺, with a relative intensity of approximately 1:1. For C₇H₅BrN₄, this would be at m/z 224 and 226. |
| IR Spectroscopy | - Aromatic C-H stretching (~3000-3100 cm⁻¹)- C=N and C=C stretching in the aromatic rings (~1400-1600 cm⁻¹)- C-Br stretching (~500-600 cm⁻¹) |
Chemical Reactivity and Synthetic Applications
The primary value of 2-Bromo-5-(1H-imidazol-1-yl)pyrazine lies in its predictable and versatile reactivity, dominated by the carbon-bromine bond.
Palladium-Catalyzed Cross-Coupling Reactions
The C2-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry for exploring chemical space.[1] These reactions allow for the rapid assembly of complex molecules from simpler precursors.[2]
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OR)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃, K₃PO₄) will replace the bromine atom with an aryl or alkyl group (R). This is one of the most robust methods for creating C(sp²)-C(sp²) bonds.[1]
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Sonogashira Coupling: Coupling with terminal alkynes (R-C≡CH) using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI) in the presence of a base (e.g., Et₃N) yields an alkynyl-substituted pyrazine. This introduces a linear, rigid linker into the molecule.
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Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the bromopyrazine with a primary or secondary amine (R₂NH) using a specialized palladium catalyst with bulky phosphine ligands (e.g., XPhos, SPhos). This is a critical tool for synthesizing complex amines.
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Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst can form a new C-C bond, yielding a vinyl-substituted pyrazine.
Caption: Key cross-coupling reactions of the target compound.
Potential Applications in Drug Discovery
This molecule is not an end-product but a strategic starting point. By using the cross-coupling reactions described above, researchers can rapidly generate large libraries of diverse compounds. These libraries can then be screened for biological activity against various targets. The pyrazine-imidazole scaffold is present in molecules investigated for a range of therapeutic areas, including:
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Kinase Inhibitors: Many small-molecule kinase inhibitors feature nitrogen-based heterocyclic cores.
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Antiviral and Antibacterial Agents: The scaffold can be elaborated to mimic nucleosides or other structures that interfere with pathogen replication.[3]
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CNS Agents: The polarity and hydrogen-bonding capacity of the molecule make it a candidate for modification into agents that can cross the blood-brain barrier.
Safety and Handling
As a halogenated aromatic amine derivative, 2-Bromo-5-(1H-imidazol-1-yl)pyrazine should be handled with appropriate care in a laboratory setting.
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General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Toxicological Profile: While specific data is unavailable, compounds of this class should be considered potentially harmful if swallowed, inhaled, or absorbed through the skin.[4] Avoid generating dust or aerosols.
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Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[4]
Conclusion
2-Bromo-5-(1H-imidazol-1-yl)pyrazine represents a quintessential example of a modern synthetic building block. Its design incorporates two medicinally relevant heterocycles and a synthetically labile bromine atom, providing a robust platform for molecular diversification. Its true value is realized through its application in palladium-catalyzed cross-coupling reactions, enabling chemists to efficiently construct novel and complex molecules for evaluation as potential therapeutic agents. This guide has outlined its properties, synthesis, and reactivity, providing the foundational knowledge for its effective use in research and development.
References
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]
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